2-[(Methylsulfonyl)(phenyl)amino]butanoic acid
Overview
Description
“2-[(Methylsulfonyl)(phenyl)amino]butanoic acid” is a chemical compound with the molecular formula C11H15NO4S . It has a molecular weight of 257.30 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a butanoic acid backbone with a phenyl group and a methylsulfonyl group attached to the second carbon atom .
Physical and Chemical Properties Analysis
“this compound” is a solid compound . More detailed physical and chemical properties are not available in the current data.
Scientific Research Applications
Synthesis and Metal Complexation
2-[(Methylsulfonyl)(phenyl)amino]butanoic acid has been utilized in the synthesis of sulfonamide ligands and their complexation with various metals such as Cu, Zn, Fe, Ni, and Cd. The study focused on characterizing these compounds through techniques like FTIR, mass spectrometry, and X-ray diffraction. The biological activities of these compounds, including their antimicrobial, antifungal, and enzyme inhibition properties, were also investigated. Notably, triorganotin carboxylates demonstrated significant antibacterial and antifungal activities, while Ni and Fe carboxylates showed moderate antioxidant activity (Danish et al., 2021).
Antimicrobial Activity
The antimicrobial potential of derivatives synthesized from this compound has been explored. A series of acylhydrazones derived from this compound were synthesized and evaluated for their anti-HIV and antimicrobial activities. The study revealed strong activity against gram-positive bacteria, with some compounds showing significant inhibition of methicillin-resistant Staphylococcus aureus (MRSA) (Tatar et al., 2016).
Enzyme Inhibition and Antioxidant Properties
The enzyme inhibition and antioxidant properties of this compound derivatives have been studied, showing moderate to high activity against specific enzymes and demonstrating antioxidant capacity. This highlights the potential therapeutic applications of these compounds in managing oxidative stress-related diseases and conditions requiring enzyme regulation (Danish et al., 2021).
Properties
IUPAC Name |
2-(N-methylsulfonylanilino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-3-10(11(13)14)12(17(2,15)16)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERNOHLMGMRZSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C1=CC=CC=C1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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